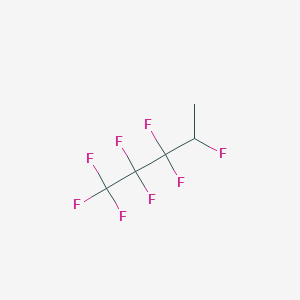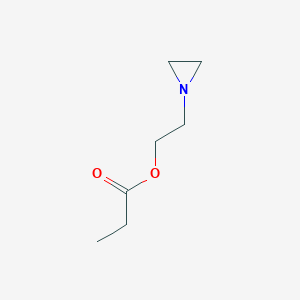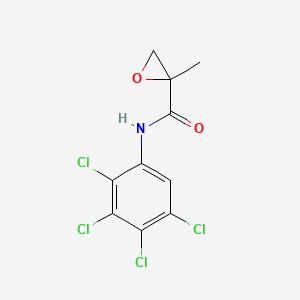
2-Butanone, 3,4-dihydroxy-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3,4-dihydroxy-, (3R)- is a chiral compound with the molecular formula C4H8O3. It is an important intermediate in various biochemical pathways and is known for its role in the biosynthesis of riboflavin (vitamin B2). The compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in organic synthesis and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,4-dihydroxy-, (3R)- can be achieved through several methods. One common approach involves the enzymatic conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, followed by dephosphorylation to yield the desired compound . This enzymatic reaction is catalyzed by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) and requires magnesium ions as cofactors .
Industrial Production Methods
Industrial production of 2-Butanone, 3,4-dihydroxy-, (3R)- typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the RibB enzyme, leading to the efficient production of the compound . The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.
Reduction: 3,4-dihydroxybutanol.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Butanone, 3,4-dihydroxy-, (3R)- involves its role as a substrate for the enzyme RibB in the riboflavin biosynthesis pathway. The enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This pathway is essential for the production of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial cofactors in various redox reactions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-butanone: Similar in structure but lacks the second hydroxyl group.
2,3-Butanediol: Contains two hydroxyl groups but lacks the ketone group.
Ribulose-5-phosphate: A precursor in the biosynthesis pathway but contains a phosphate group.
Uniqueness
2-Butanone, 3,4-dihydroxy-, (3R)- is unique due to its specific role in the riboflavin biosynthesis pathway and its chiral nature, which imparts specific biochemical properties. Its dual hydroxyl and ketone functionalities make it a versatile intermediate in various chemical reactions and industrial applications .
Properties
CAS No. |
71222-99-6 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(3R)-3,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1 |
InChI Key |
SEYLPRWNVFCVRQ-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)[C@@H](CO)O |
Canonical SMILES |
CC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



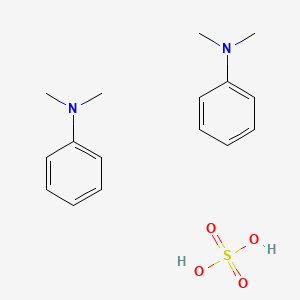

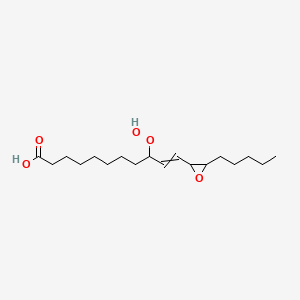
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
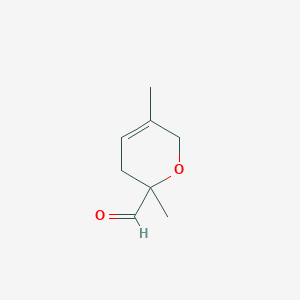
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
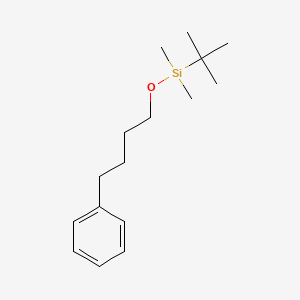
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
